3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride
Overview
Description
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride is a chemical compound with the molecular formula C5H10F3NO·HCl. It is a derivative of butan-2-ol with trifluoromethyl and amino groups attached to the second carbon atom
Scientific Research Applications
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbutan-2-ol as the starting material.
Trifluoromethylation: The starting material undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The trifluoromethylated compound is then subjected to amination using ammonia or an amine source under specific reaction conditions.
Hydrochloride Formation: Finally, the aminated compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted trifluoromethyl compounds.
Mechanism of Action
The mechanism by which 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Amino-4-(4-fluorophenyl)-2-methylbutan-2-ol hydrochloride: This compound has a phenyl group instead of a trifluoromethyl group.
3-Amino-2-methylbutan-2-ol hydrochloride: This compound lacks the trifluoromethyl group.
Uniqueness: 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-amino-4,4,4-trifluoro-2-methylbutan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(2,10)3(9)5(6,7)8;/h3,10H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAXJXKAUOIUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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